![molecular formula C10H10N4S2 B14705907 Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 15018-76-5](/img/structure/B14705907.png)
Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound containing two pyrimidine rings connected by a 1,2-ethanediyl bridge with sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyrimidine with 1,2-ethanedithiol under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form coordination bonds with metal ions, leading to the formation of metal-organic complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity . The pyrimidine rings can also interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine, 2,2’-[methylenebis(thio)]bis-: Similar structure but with a methylene bridge instead of an ethanediyl bridge.
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-1,3,4-thiadiazole]: Contains additional thiadiazole rings.
Uniqueness
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and potential applications in various fields. The presence of both pyrimidine rings and sulfur atoms provides opportunities for diverse interactions and functionalities.
Propiedades
Número CAS |
15018-76-5 |
|---|---|
Fórmula molecular |
C10H10N4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-(2-pyrimidin-2-ylsulfanylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2 |
Clave InChI |
FXZZLYIRPHBZGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SCCSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


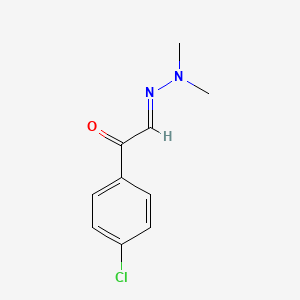


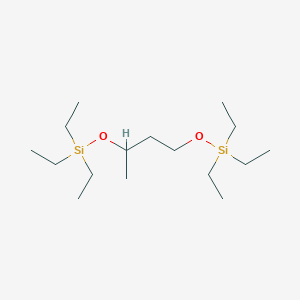
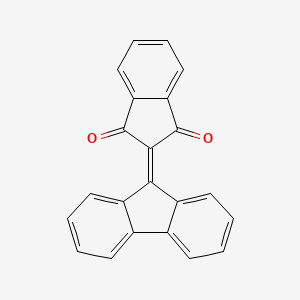
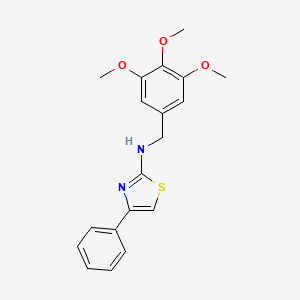
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
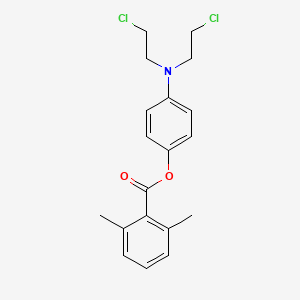
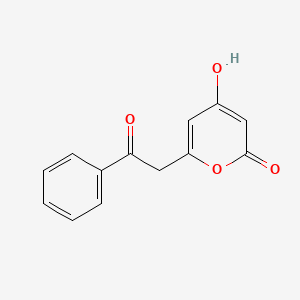



![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

